L-Tyrosyl-L-leucyl-L-leucyl-L-leucine

Peptide Synthesis Chemical Identity Proteomics

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine is a synthetic tetrapeptide composed of a tyrosine residue followed by three leucine residues in L-configuration. While this sequence is referenced in proteomic databases , no dedicated pharmacological characterization or quantitative property data were identified in the accessible primary literature or authoritative chemical databases.

Molecular Formula C27H44N4O6
Molecular Weight 520.7 g/mol
CAS No. 915224-22-5
Cat. No. B12623458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-leucyl-L-leucyl-L-leucine
CAS915224-22-5
Molecular FormulaC27H44N4O6
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C27H44N4O6/c1-15(2)11-21(29-24(33)20(28)14-18-7-9-19(32)10-8-18)25(34)30-22(12-16(3)4)26(35)31-23(27(36)37)13-17(5)6/h7-10,15-17,20-23,32H,11-14,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)(H,36,37)/t20-,21-,22-,23-/m0/s1
InChIKeyRXCBGILDELEMRC-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-leucyl-L-leucyl-L-leucine (CAS 915224-22-5) Procurement Baseline: A Synthetic Tetrapeptide


L-Tyrosyl-L-leucyl-L-leucyl-L-leucine is a synthetic tetrapeptide composed of a tyrosine residue followed by three leucine residues in L-configuration. While this sequence is referenced in proteomic databases [1], no dedicated pharmacological characterization or quantitative property data were identified in the accessible primary literature or authoritative chemical databases. The compound is listed in the CAS registry and is available from custom peptide synthesis services, but it lacks a defined, published biological profile or standardized characterization data.

Product type Synthetic tetrapeptide Tyr-Leu-Leu-Leu (YLLL), all L-configuration; custom synthesis product
Profile No published biological activity or standardized characterization data identified
Selection basis Procurement driven solely by exact YLLL sequence requirement in experimental design

Why Generic Substitution of Peptide Sequence Analogs (e.g., Leu-Leu-Tyr) for L-Tyrosyl-L-leucyl-L-leucyl-L-leucine Is Not Supported


The critical failure of generic substitution arises from the complete absence of quantitative homology data. For closely related tripeptide analogs like Leu-Leu-Tyr (CAS 20368-24-5), only basic ChEBI definitions are available [1], with no measurable parameters for direct comparison. Without quantitative data on target-ligand interactions, stability, or solubility for either the target compound or its comparators, any assumption of functional interchangeability is unsupported. In practice, this means a researcher ordering a specific sequence (YLLL) has no evidence base to accept a different, cheaper, or more readily available analog (e.g., LLY or YL), making precise procurement of the requested sequence essential.

Sequence mismatch Dipeptide YL and tripeptide LLY lack any quantitative homology data; functional interchangeability is unsupported
Property gap Solubility, stability, and chromatographic behavior of shorter analogs may not transfer to the tetrapeptide
No equivalence data No comparator has demonstrated equivalent identity or performance; precise sequence procurement is essential

Quantitative Differentiation Evidence for L-Tyrosyl-L-leucyl-L-leucyl-L-leucine (915224-22-5)


Sequence Identity Confirmation: Absence of Comparative Bioactivity Data vs. Dipeptide and Tripeptide Analogs

No head-to-head or cross-study quantitative comparisons were identified. The target compound is a defined tetrapeptide (Tyr-Leu-Leu-Leu). The closest structurally characterized entities are the dipeptide Tyr-Leu (IC50 = 122.1 μmol for ACE inhibition [1]) and the tripeptide Leu-Leu-Tyr (no activity data [2]). The absence of comparable activity data for the tetrapeptide means the sequence identity itself is the only verifiable differentiator.

Sequence Identity
Class-level
Tyr-Leu-Leu-Leu (YLLL)
Primary structure is sole verifiable differentiator; no functional data exist for comparator analogs
Dipeptide YL has ACE inhibition IC50=122.1 μmol; tripeptide LLY has no activity data
Peptide Synthesis Chemical Identity Proteomics

Synthetic Accessibility: Enzymatic Synthesis Yield vs. Standard SPPS

A related protected form, N-α-CBZ-Tyr-(Leu)2Leu-OH (Z-YLLL), was synthesized enzymatically using a pre-purified proteolytic extract from *Bromelia antiacantha*, achieving a product with a retention time (tR) of 15.03 min and a yield of 86.5% [1]. This demonstrates the feasibility of enzymatic synthesis for this sequence but provides no quantitative metric for the unprotected tetrapeptide itself. Standard solid-phase peptide synthesis (SPPS) is the assumed alternative, but no comparative yield or purity data are available.

Enzymatic Synthesis
Supporting evidence
86.5% yield (protected Z-YLLL)
Reported yield for CBz-protected precursor via enzymatic route; supports synthesis feasibility
Deprotection yield not reported; comparator SPPS data unavailable
Biocatalysis Green Chemistry Peptide Synthesis

In Silico Retention Time Prediction vs. Dipeptide and Tripeptide Standards

No experimental retention time for the free tetrapeptide was found. In silico prediction models based on amino acid composition and sequence exist, but without a measured value, no accuracy can be assigned. The dipeptide Tyr-Leu (MW 294.35) and tripeptide Leu-Leu-Tyr (MW 407.5) are structurally related but have not been characterized in the same chromatographic system. This prevents any cross-study retention time comparison.

Retention Time
Data to verify
No experimental data
In silico prediction only; no validated retention time for reference standard use
Di/tripeptide analogs not characterized in comparable chromatographic system
LC-MS Peptide Retention Proteomics

Solubility and Stability Profile: Data Gap vs. Dipeptide and Tripeptide Analogs

No experimental solubility or stability data were identified for L-Tyrosyl-L-leucyl-L-leucyl-L-leucine. For context, the dipeptide Leu-Tyr is reported to be slightly soluble in ethanol and has a melting point of 275–277°C [1], and the tripeptide Leu-Leu-Tyr is described as a solid powder stored at -20°C [2]. However, these properties are sequence-specific and cannot be extrapolated to the tetrapeptide. This represents a critical gap for formulation or long-term study design.

Solubility & Stability
Class-level
No data available
Sequence-specific properties cannot be inferred from shorter peptide analogs
Critical gap for biological assay and formulation design
Formulation Solubility Stability

Application Scenarios for L-Tyrosyl-L-leucyl-L-leucyl-L-leucine (915224-22-5) Based on Available Evidence


Custom Peptide Library Screening for Tyrosine Phosphorylation Motifs

In the absence of defined bioactivity, the compound's utility is currently limited to its role as a defined sequence in high-throughput screening of proteomic arrays. Its differentiation is based solely on sequence identity, meaning procurement is only justified when the exact YLLL motif is required for experimental design. No functional advantage can be claimed over other arbitrary tetrapeptides.

Enzymatic Synthesis Research & Biocatalyst Development

Based on the successful enzymatic synthesis of the protected precursor Z-YLLL with an 86.5% yield, this compound could serve as a model substrate for further development of novel biocatalytic peptide synthesis methods. However, this application scenario is highly niche and not supported by any demonstration of superiority over other peptide sequences.

Occupational Health & Safety: Procurement for Closed-System Validations

In controlled laboratory environments, the procurement of this exact sequence (e.g., as an internal standard or system suitability test for a proprietary method) is the only scenario where specific scientific selection is justifiable. In such cases, the differentiation is driven by the end-user's own validated method requirements rather than any quantitatively proven compound property.

Application
Selection Property
Validation Focus
Proteomic array screening
Exact YLLL sequence identity
Confirm motif requirement in experimental design
Biocatalytic synthesis research
Enzymatic route to protected precursor
Validate deprotection and final product purity
Proprietary method validation
End-user method specification
Method-specific system suitability
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